Cas no 15017-02-4 (1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)-)

1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)- structure
15017-02-4 structure
Product Name:1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)-
CAS-nummer:15017-02-4
MF:C20H20N2
MW:288.386204719543
CID:177899
PubChem ID:84756
Update Time:2025-04-19

1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,4-Benzenediamine,N1,N4-bis(2-methylphenyl)-
    • 1-N,4-N-bis(2-methylphenyl)benzene-1,4-diamine
    • N,N'-bis(2-methylphenyl)benzene-1,4-diamine
    • 1,4-Benzenediamine, N,N'-bis(2-methylphenyl)-
    • BRN 2748709
    • N,N'-Di-o-tolyl-p-phenylene diamine
    • p-Phenylenediamine, N,N'-di-(o-tolyl)-
    • USAF GY-1
    • Einecs 239-102-7
    • N,N'-Di(o-tolyl)-p-phenylenediamine
    • N,N'-Di(o-tolyl)-1,4-benzenediamine
    • N,N'-(4,1-Phenylene)bis(o-toluidine)
    • N,N'-Di(2-methylphenyl)-p-phenylenediamine
    • N,N'-Bis(2-methylphenyl)-p-phenylenediamine
    • N,N'-Bis(2-methylphenyl)-1,4-benzenediamine
    • AKOS025311133
    • N,N'-BIS(METHYLPHENYL)-1,4-BENZENEDIAMINE
    • NS00024910
    • N1,N4-BIS(2-METHYLPHENYL)-1,4-BENZENEDIAMINE
    • MFCD01706709
    • N,N''-Bis(methylphenyl)-1,4-benzenediamine (Technical Grade)
    • NN'-Bis(methylphenyl)-1
    • 3-13-00-00120 (Beilstein Handbook Reference)
    • N,N/'-bis(2-methylphenyl)benzene-1,4-diamine
    • DTXSID1065843
    • 1,4-Benzenediamine, N1,N4-bis(2-methylphenyl)-
    • 15017-02-4
    • UNII-T99Y2A9GW6
    • T99Y2A9GW6
    • SCHEMBL108882
    • MDL: MFCD01706709
    • Inchi: 1S/C20H20N2/c1-15-7-3-5-9-19(15)21-17-11-13-18(14-12-17)22-20-10-6-4-8-16(20)2/h3-14,21-22H,1-2H3
    • InChI-sleutel: MDZBMZIJIUEQJS-UHFFFAOYSA-N
    • LACHT: N(C1C=CC=CC=1C)C1C=CC(=CC=1)NC1C=CC=CC=1C

Berekende eigenschappen

  • Exacte massa: 288.1628
  • Monoisotopische massa: 288.163
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 4
  • Complexiteit: 290
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 24.1A^2
  • XLogP3: 5.7

Experimentele eigenschappen

  • Dichtheid: 1.0223 (rough estimate)
  • Kookpunt: 420.62°C (rough estimate)
  • Vlampunt: 291.2°C
  • Brekindex: 1.6450 (estimate)
  • PSA: 24.06
Aanbevolen leveranciers
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk